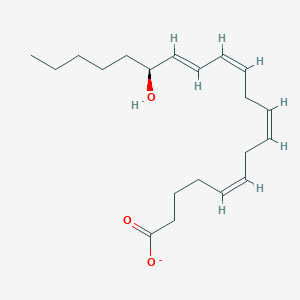
(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15(S)-HETE(1-) is a polyunsaturated hydroxy fatty acid anion that is the conjugate base of 15(S)-HETE. It is a hydroxy fatty acid anion, a long-chain fatty acid anion and a polyunsaturated fatty acid anion. It is a conjugate base of a 15(S)-HETE.
Applications De Recherche Scientifique
Vascular Effects of Eicosanoids
Recent Developments on the Vascular Effects of 20-Hydroxyeicosatetraenoic Acid
A potent vasoactive eicosanoid, 20-Hydroxyeicosatetraenoic acid (20-HETE), plays a critical role in vascular function. It affects smooth muscle contractility, migration, proliferation, endothelial cell dysfunction, and inflammation. These properties are significant for vascular homeostasis and pathology, with implications in hypertension, stroke, and myocardial infarction. Understanding 20-HETE's effects could lead to new therapeutic strategies for vascular diseases (Garcia & Schwartzman, 2016).
Cellular Catabolism
Biochemical Mechanisms of Cellular Catabolism
In cellular catabolism, protein degradation, primarily through the ubiquitin-proteasome proteolytic pathway, is crucial. Substances like glucocorticoids and proteolysis-inducing factor can induce protein catabolism by upregulating proteasome subunits and ubiquitin carriers. Interestingly, 15-hydroxyeicosatetraenoic acid is involved as an intracellular transducer in this process. Insights into these mechanisms offer potential treatments for conditions associated with protein catabolism (Tisdale, 2002).
Role in Renal Diseases
Cytochrome P450 Eicosanoids in Hypertension and Renal Disease
Cytochrome P450 metabolites of arachidonic acid, including 20-HETE, are essential in regulating renal tubular and vascular function. Genetic studies and rodent models have shown the importance of these eicosanoids in controlling blood pressure and in conditions like chronic kidney disease (CKD) and renal ischemia-reperfusion injury (IRI). These findings underline the potential of drugs targeting these pathways for treating renal diseases (Fan, Muroya, & Roman, 2014).
Propriétés
Nom du produit |
(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate |
|---|---|
Formule moléculaire |
C20H31O3- |
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate |
InChI |
InChI=1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/p-1/b5-4-,10-8-,11-9-,17-14+/t19-/m0/s1 |
Clé InChI |
JSFATNQSLKRBCI-VAEKSGALSA-M |
SMILES isomérique |
CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)[O-])O |
SMILES canonique |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



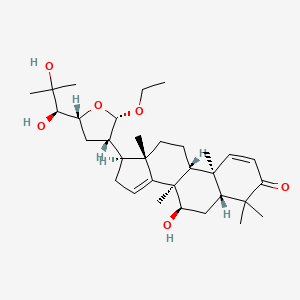
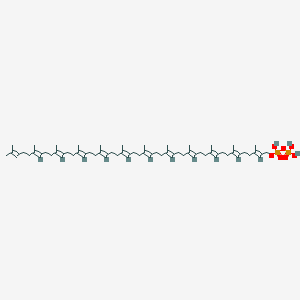
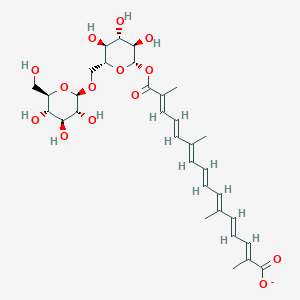
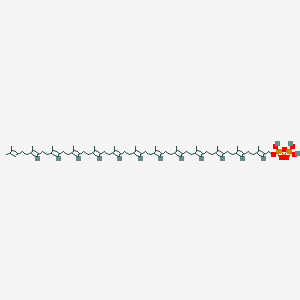
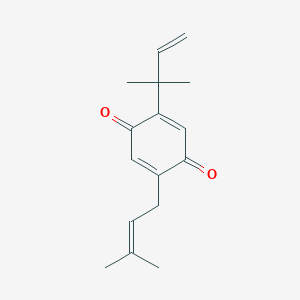
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1262999.png)
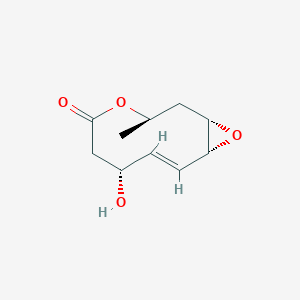
![(5Z,7E)-(1S,3R)-23-aza-23-[3-(1-hydroxy-1-methylethyl)-phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol](/img/structure/B1263004.png)
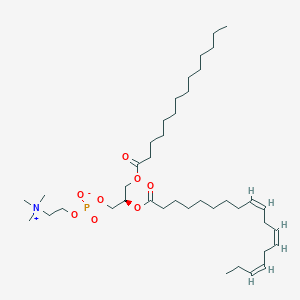
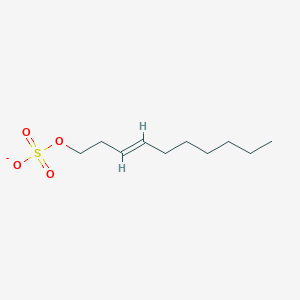
![N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide](/img/structure/B1263007.png)
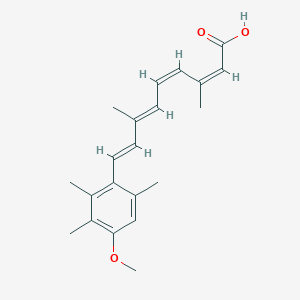
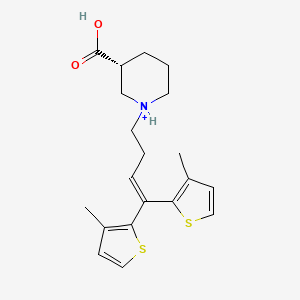
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(3R,4S)-4-chloro-3-methoxycyclohexyl]prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1263011.png)